molecular formula C23H28N4O B2676776 N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide CAS No. 924089-16-7

N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B2676776
CAS No.: 924089-16-7
M. Wt: 376.504
InChI Key: RHMLUKOTEDZTOI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a unique structural framework combining a cyanocyclopentyl group, a piperazine ring, and a naphthalen-1-ylmethyl substituent. The compound is synthesized through a multi-step process involving the reduction of nitriles and subsequent coupling reactions. For instance, N-(1-cyanocyclopentyl)acetamide (precursor) is reduced using Raney nickel to yield N-[(1-aminomethyl)cyclopentyl]acetamide, which is further functionalized with phenyl isothiocyanates to introduce the piperazine moiety .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c24-18-23(10-3-4-11-23)25-22(28)17-27-14-12-26(13-15-27)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-2,5-9H,3-4,10-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLUKOTEDZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H28N4OC_{23}H_{28}N_{4}O and a molecular weight of 392.49 g/mol. Its structure includes a cyanocyclopentyl group, a piperazine moiety, and a naphthalene derivative, which are believed to contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the piperazine ring : Using appropriate reagents to create the piperazine structure.
  • Introduction of the naphthalenylmethyl group : This step often requires specific coupling agents or catalysts.
  • Cyanation : The introduction of the cyanocyclopentyl group is achieved through nucleophilic substitution reactions.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Mechanisms

Research indicates that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in regulating mood and behavior . Additionally, it may influence various signaling pathways involved in cancer proliferation through interactions with specific kinases.

Antitumor Activity

Recent studies have evaluated the antitumor effects of compounds with similar structures. For instance, a related series of piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. IC50 values were recorded, showing promising activity:

CompoundCell LineIC50 (μM)
8bMCF-75.56
10bMCF-711.79
10dMCF-78.57

These results indicate that modifications in the piperazine structure can enhance antitumor activity .

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been assessed. A study found that certain derivatives exhibited notable antifungal activity against Candida albicans clinical isolates, with inhibition percentages ranging from 40% to 55% compared to standard treatments like nystatin . The minimum inhibitory concentrations (MICs) were determined for several compounds:

CompoundMIC (mg/mL)Activity Against C. albicans
8a0.4Moderate
8b0.3Moderate
Nystatin0.008High

Case Studies

In one notable case study, researchers synthesized a series of piperazine derivatives similar to this compound and evaluated their biological activities through various assays. The results highlighted the structural significance in enhancing biological efficacy, particularly in neuropharmacology and oncology applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide are compared below with analogous piperazine-containing acetamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C) Biological Activity
Target Compound C23H29N5O* ~407.5 1-cyanocyclopentyl, naphthalen-1-ylmethyl N/A N/A Not reported
5k: N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo... C30H30N6O2S 539.2 4-Methoxybenzyl, phenylimidazothiazole 78 92–94 Anticancer (inferred)
47: 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)... C20H18F2N4O3S2 488.5 Benzo[d]thiazol-5-ylsulfonyl, difluorophenyl N/A N/A Antimicrobial, antifungal
N-Phenyl-2-(piperazin-1-yl)acetamide C12H17N3O 219.3 Phenyl N/A N/A Not reported
6a: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide C21H19N5O2 385.4 Naphthalen-1-yloxy, triazole 70–78 80–94 Not reported

Key Structural and Functional Insights

Piperazine Core : The piperazine ring is a common feature, contributing to hydrogen-bonding capacity and conformational flexibility. Substitutions at the 4-position (e.g., naphthalen-1-ylmethyl, methoxybenzyl, or sulfonyl groups) significantly influence bioactivity and physicochemical properties .

Naphthalene vs.

Cyanocyclopentyl Group: This moiety is unique to the target compound and may confer metabolic stability by resisting oxidative degradation, unlike the nitro or methoxy groups in analogs like 5k or 6b .

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